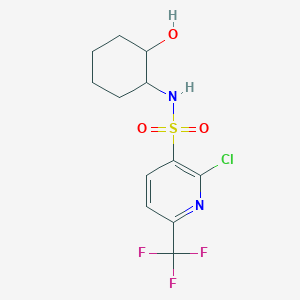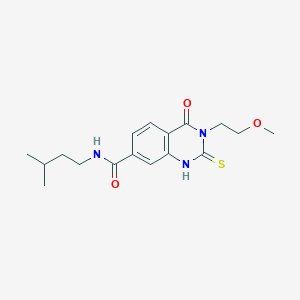
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR inhibitor, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in research applications.
作用機序
The mechanism of action of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the inhibition of CFTR function. CFTR is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide bind to the protein and prevent chloride ion transport, which can have significant effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide are primarily related to its inhibition of CFTR function. This can result in the accumulation of mucus in the lungs, impaired fluid secretion in the pancreas, and altered ion transport in various other tissues. Additionally, CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the primary advantages of using 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for CFTR inhibition. This allows researchers to study the role of CFTR in various physiological processes without affecting other ion channels or transporters. However, one limitation of using CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is that they can have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide and other CFTR inhibitors. One potential direction is the development of more specific and potent CFTR inhibitors that can be used for therapeutic applications in cystic fibrosis and other diseases. Additionally, the role of CFTR in various physiological processes is still not fully understood, and further research is needed to elucidate its functions. Finally, the potential anti-inflammatory effects of CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide warrant further investigation, as they may have therapeutic applications in various inflammatory diseases.
合成法
The synthesis method for 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with cyclohexanol to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is further reacted with sulfonamide to yield the final product.
科学的研究の応用
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide has been extensively used in scientific research for its potential applications in various fields. One of the primary research applications of this compound is in the study of cystic fibrosis. It has been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been used to study the role of CFTR in various physiological processes, including fluid secretion, ion transport, and mucociliary clearance.
特性
IUPAC Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O3S/c13-11-9(5-6-10(17-11)12(14,15)16)22(20,21)18-7-3-1-2-4-8(7)19/h5-8,18-19H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKCKYVJUMNOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)




![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)
![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)
![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)